molecular formula C11H17N3O B1418935 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine CAS No. 1153405-52-7

4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine

Cat. No.: B1418935
CAS No.: 1153405-52-7
M. Wt: 207.27 g/mol
InChI Key: HEVLKRGBQKVEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine is a synthetic organic compound with the molecular formula C({11})H({17})N(_{3})O and a molecular weight of 207.27 g/mol . This compound features a pyridine ring substituted with a diamine group and an oxolane (tetrahydrofuran) moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 3,4-diaminopyridine, the compound is subjected to alkylation reactions.

    Introduction of the Oxolane Group: The oxolane group can be introduced via a nucleophilic substitution reaction using an appropriate oxolane derivative, such as 2-bromooxolane.

    Final Assembly: The final step involves coupling the alkylated pyridine with the oxolane derivative under controlled conditions, often using a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxolane ring to a more reduced form.

    Substitution: The diamine groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced oxolane derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine exerts its effects depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, altering their activity. The oxolane ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

    Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, facilitating various organic transformations.

Comparison with Similar Compounds

Similar Compounds

  • 4-N-[1-(oxolan-2-yl)ethyl]pyridine-2,3-diamine
  • 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,5-diamine
  • 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine derivatives with different substituents on the pyridine ring

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interaction with biological targets. The presence of the oxolane ring also imparts distinct physicochemical properties, such as increased solubility and stability.

Properties

IUPAC Name

4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8(11-3-2-6-15-11)14-10-4-5-13-7-9(10)12/h4-5,7-8,11H,2-3,6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVLKRGBQKVEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153405-52-7
Record name 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine
Reactant of Route 2
Reactant of Route 2
4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine
Reactant of Route 3
Reactant of Route 3
4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine
Reactant of Route 4
Reactant of Route 4
4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine
Reactant of Route 5
Reactant of Route 5
4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine
Reactant of Route 6
4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.